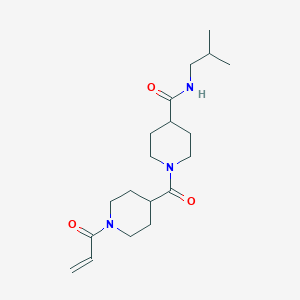

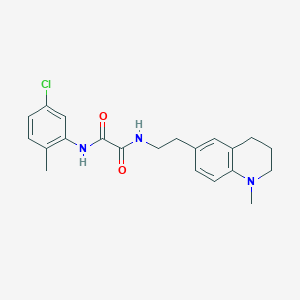

![molecular formula C13H14N2S B2719190 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine CAS No. 1152503-94-0](/img/structure/B2719190.png)

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine” is a chemical compound. It belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “this compound” is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular formula of “this compound” is C13H14N2S. The molecular weight is 230.33.Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Applications De Recherche Scientifique

Multi-Stimuli Response Materials

A novel V-shaped molecule related to the benzothiazole family, including compounds with structural similarities to 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine, has been utilized for its multi-stimuli responsive properties. Such compounds have shown potential in creating security inks, benefiting from their intense solid-state emission and mechano-chromic activity, which can be triggered by mechanical force or pH changes without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Corrosion Inhibition

Benzothiazole derivatives, including molecules structurally akin to this compound, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, highlighting their potential in protecting industrial materials from corrosion (Zohreh Salarvand et al., 2017).

Antimicrobial and Anticancer Properties

Compounds derived from benzothiazoles, including this compound, have been synthesized and tested for their biological activities. Some of these compounds showed significant antimicrobial activity against various pathogens and exhibited promising antiproliferative effects against cancer cell lines, making them potential candidates for further pharmacological development (M. Gür et al., 2020).

Fluorescent and Colorimetric Probes

Benzothiazole-based compounds have been developed as highly water-soluble fluorescent and colorimetric pH probes, useful for real-time monitoring of pH changes in various environments, including intracellular imaging. These compounds' unique structural features enable them to act as efficient sensors, with potential applications in biological and chemical research (R. Diana et al., 2020).

Propriétés

IUPAC Name |

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-13(2)7-10-11(15-12(14)16-10)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUNXKORJHTCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C3=CC=CC=C31)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)